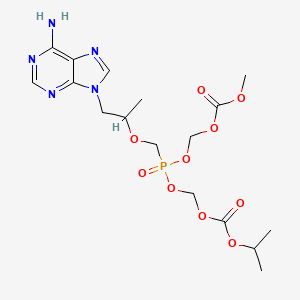
(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” is a complex organic molecule with significant applications in various scientific fields. It is characterized by its intricate structure, which includes a purine base, a phosphoryl group, and multiple methylene and isopropyl groups. This compound is known for its potential use in medicinal chemistry, particularly in antiviral therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves multiple steps, starting with the preparation of the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions.
Phosphorylation: The phosphoryl group is added using phosphorylating agents under controlled conditions.
Formation of the Dicarbonate: The final step involves the reaction with isopropyl methyl dicarbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the methylene groups.
Reduction: Reduction reactions can occur at the phosphoryl group, leading to the formation of different phosphonate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene and isopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted methylene compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating viral infections. Its mechanism of action involves the inhibition of viral enzymes, preventing the replication of the virus.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves its interaction with viral enzymes. The compound inhibits the activity of these enzymes, thereby blocking the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication.
相似化合物的比较
Similar Compounds
Tenofovir Disoproxil Fumarate: An antiviral agent used in the treatment of HIV and hepatitis B.
Adefovir Dipivoxil: Another antiviral compound with a similar mechanism of action.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
The uniqueness of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” lies in its specific structure, which allows for a broader range of chemical modifications. This makes it a valuable compound for the development of new antiviral therapies with potentially improved efficacy and reduced side effects.
属性
分子式 |
C17H26N5O10P |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C17H26N5O10P/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20) |
InChI 键 |
MIUJZEQIPSOLNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
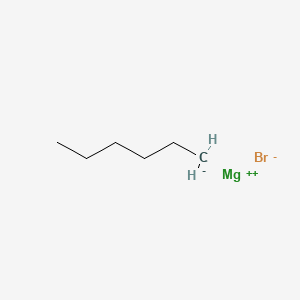


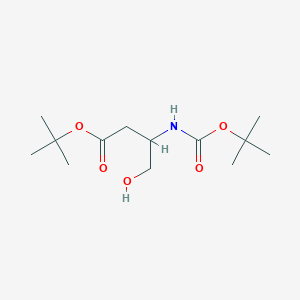
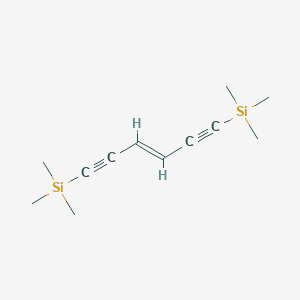
![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
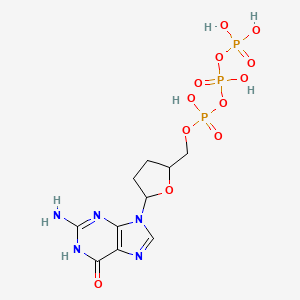
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
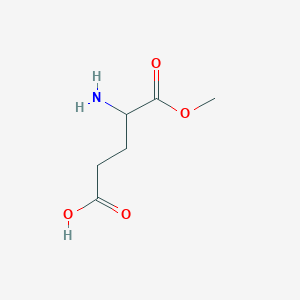
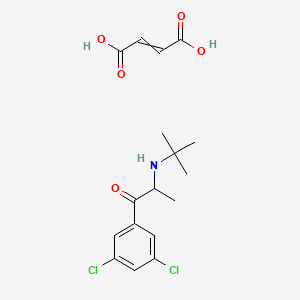
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)
